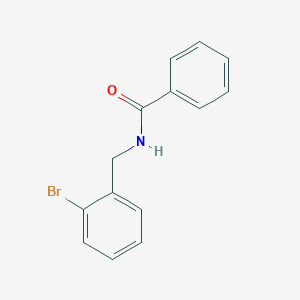

N-(2-bromobenzyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCKZGRFCIYDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of N 2 Bromobenzyl Benzamide

Reactions Involving the Amide Functionality

The amide group in N-(2-bromobenzyl)benzamide, while generally stable, can participate in several important chemical reactions, including hydrolysis, N-alkylation, N-acylation, and reduction.

Hydrolysis and Amide Bond Cleavage Mechanisms

Amide hydrolysis is the cleavage of the amide bond to yield a carboxylic acid and an amine. This process is typically slow but can be achieved under acidic or basic conditions with heating. byjus.com

Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), hydrolysis proceeds via the nucleophilic addition of a hydroxide ion to the carbonyl carbon. byjus.comlibretexts.org This forms a tetrahedral intermediate. The reformation of the carbonyl double bond results in the elimination of an amide anion, which is a very poor leaving group. chemistrysteps.com However, the reaction is driven to completion by a subsequent irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and a neutral amine. libretexts.orgchemistrysteps.com

| Condition | Key Steps | Products |

| Acidic (e.g., H₂SO₄, Heat) | 1. Protonation of carbonyl oxygen. ucalgary.ca 2. Nucleophilic attack by water. acs.org 3. Proton transfer and elimination of protonated amine. youtube.com | Benzoic acid and 2-bromobenzylammonium salt |

| Basic (e.g., NaOH, Heat) | 1. Nucleophilic attack by hydroxide ion. byjus.com 2. Elimination of amide anion. chemistrysteps.com 3. Irreversible deprotonation of carboxylic acid. libretexts.org | Benzoate (B1203000) salt and 2-bromobenzylamine (B1296416) |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amide in this compound can be further functionalized through N-alkylation and N-acylation. These reactions typically require the deprotonation of the amide nitrogen by a strong base to form an amidate anion, which then acts as a nucleophile.

N-Alkylation: This process involves reacting the amide with an alkylating agent, such as an alkyl halide. The use of a strong base is often necessary to generate a sufficient concentration of the nucleophilic amidate. However, direct alkylation of amides can sometimes be challenging due to the low nucleophilicity of the amide nitrogen. digitellinc.com Alternative methods, such as using alcohols as alkylating agents catalyzed by transition metals, have been developed for N-alkylation of amides under milder conditions. researchgate.netorganic-chemistry.org

N-Acylation: This reaction introduces a second acyl group onto the nitrogen, forming an imide. Acylating agents like acid chlorides or anhydrides are commonly used. tandfonline.com Similar to alkylation, a base is typically employed to deprotonate the amide first. researchgate.net The resulting N-acylsulfonamides and related imides are important motifs in medicinal chemistry. researchgate.net

| Reaction | Typical Reagents | General Product |

| N-Alkylation | 1. Strong Base (e.g., NaH, K₃PO₄) digitellinc.com 2. Alkyl Halide (R-X) or Alcohol (R-OH) with catalyst researchgate.net | N-alkyl-N-(2-bromobenzyl)benzamide |

| N-Acylation | 1. Base (e.g., NaH) researchgate.net 2. Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) tandfonline.comorganic-chemistry.org | N-acyl-N-(2-bromobenzyl)benzamide (an imide) |

Reduction of the Amide Carbonyl

The amide functionality can be completely reduced to an amine. This transformation is most commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). orgosolver.commasterorganicchemistry.com The reaction effectively removes the carbonyl oxygen and replaces it with two hydrogen atoms, converting the secondary amide into a secondary amine.

The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species. masterorganicchemistry.com This intermediate then eliminates the oxygen as an aluminate salt, forming a transient iminium ion. A second hydride ion then attacks the iminium ion to yield the final amine product. masterorganicchemistry.com This reduction is a valuable synthetic tool for accessing complex amines from readily available amides. youtube.com

Reactivity at the Bromine Center of this compound

The aryl bromide portion of the molecule is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Bromobenzyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The mechanism is a two-step addition-elimination process. uomustansiriyah.edu.iqbyjus.com First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq In the second step, the leaving group departs, restoring the aromaticity of the ring. chemistrysteps.com

For the SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. byjus.comchemistrysteps.compressbooks.pub These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. pressbooks.pub

In the case of this compound, the bromobenzyl ring lacks any strong electron-withdrawing groups. The benzamide (B126) substituent is not sufficiently activating to facilitate the SNAr mechanism under standard conditions. Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution via the SNAr pathway.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck) Utilizing the Aryl Bromide

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for C-C bond formation, and the aryl bromide moiety of this compound makes it an excellent substrate for these transformations. rsc.org Aryl bromides are often preferred over aryl chlorides due to their higher reactivity in the initial oxidative addition step, while being more cost-effective than aryl iodides. yonedalabs.comharvard.edu

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes to form arylalkynes. wikipedia.orggold-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by a transmetalation step with a copper acetylide intermediate and subsequent reductive elimination to yield the product. nrochemistry.com

Suzuki Coupling: The Suzuki reaction is a versatile method for creating biaryl compounds by coupling an aryl halide with an organoboron species, such as a boronic acid or ester. organic-chemistry.orglibretexts.org The reaction requires a palladium(0) catalyst and a base. organic-chemistry.org The key steps of the mechanism are the oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the activated boronate species, and finally reductive elimination to form the new C-C bond and regenerate the catalyst. yonedalabs.comwikipedia.org

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. rsc.orgbyjus.com This is followed by the migratory insertion of the alkene into the palladium-carbon bond. wikipedia.org The final step is a β-hydride elimination, which forms the alkene product and a palladium-hydride species that is converted back to the active Pd(0) catalyst by the base. byjus.com

Summary of Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Typical Catalyst System | Base |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) wikipedia.orgorganic-chemistry.org | Amine (e.g., Et₃N, DIPEA) |

| Suzuki Coupling | Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Pd(OAc)₂ with phosphine (B1218219) ligands organic-chemistry.orgwikipedia.org | Carbonate (e.g., K₂CO₃), Phosphate (e.g., K₃PO₄), Hydroxide (e.g., NaOH) |

| Heck Reaction | Alkene | Pd(0) complex or Pd(II) precatalyst (e.g., Pd(OAc)₂), Phosphine ligands wikipedia.orgbyjus.com | Amine (e.g., Et₃N), Carbonate (e.g., K₂CO₃), Acetate (B1210297) (e.g., NaOAc) wikipedia.org |

Intramolecular Cyclization and Rearrangement Reactions of this compound

The structure of this compound, featuring a nucleophilic amide and an electrophilic aryl bromide in proximity, is well-suited for intramolecular cyclization reactions. These transformations are pivotal for constructing complex nitrogen-containing heterocyclic systems.

Formation of Nitrogen-Containing Heterocycles (e.g., Quinazolinones, Benzoxazinones)

The intramolecular cyclization of this compound derivatives is a key strategy for synthesizing quinazolinones, a class of heterocycles with significant biological and pharmacological relevance. mdpi.com Copper-catalyzed reactions are particularly effective for this transformation.

One documented method involves the reaction of 2-bromo(N-benzyl)benzamide with benzylamine (B48309), catalyzed by copper(I) iodide with cesium carbonate as a base. This reaction proceeds via an initial intermolecular N-arylation (Ullmann coupling), followed by an intramolecular C-H amidation, to yield 2,3-disubstituted quinazolinone derivatives in moderate to good yields. researchgate.net This process demonstrates the propensity of the N-(2-halobenzyl)benzamide scaffold to undergo cyclization to form the stable quinazolinone ring system.

While the synthesis of quinazolinones from this precursor is established, the formation of benzoxazinones via a similar intramolecular pathway from this compound is less commonly reported. Benzoxazinone synthesis often proceeds through different precursors, such as 2-aminophenols or N-substituted anthranilic acids. nih.govorganic-chemistry.org

Domino Reactions and Cascade Transformations

The synthesis of heterocyclic structures from this compound can be designed as a domino or cascade reaction, where a single set of reaction conditions initiates a sequence of transformations without the need to isolate intermediates. This approach enhances synthetic efficiency by minimizing purification steps and reagent addition.

A relevant example is the synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones, which involves an in-situ-generated intermediate, 2-amino-N-(2-bromobenzyl)benzamide. mdpi.com In this palladium-catalyzed four-component reaction, the intermediate is formed and then participates in a second catalytic cycle involving an intramolecular C-N bond formation, showcasing a cascade process. mdpi.com

Another related domino cascade process is the self-condensation of 2-bromobenzamide (B1207801), which, under copper catalysis, can lead to 2-substituted 4(3H)-quinazolinones. researchgate.net While not starting from this compound itself, this reaction highlights the utility of the 2-bromobenzamide structural motif in initiating cascade cyclizations to build the quinazolinone core. These examples underscore the potential of the this compound framework to serve as a substrate in complex, multi-step transformations initiated by a single catalytic event.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies, including kinetic analyses and intermediate trapping, specifically for the transformations of this compound are not extensively documented in peer-reviewed literature. However, plausible mechanisms can be inferred from well-understood reactions of analogous substrates, particularly in the context of metal-catalyzed cyclizations.

Reaction Kinetic Studies

Intermediate Identification and Trapping Experiments

While direct intermediate trapping experiments for reactions of this compound are not explicitly reported, the mechanisms of related transformations provide insight into likely intermediates.

In the context of copper-catalyzed quinazolinone formation, the reaction is believed to proceed through a sequence of organometallic intermediates. A plausible mechanistic pathway is outlined below:

Oxidative Addition: The copper(I) catalyst likely undergoes oxidative addition to the C-Br bond of a related 2-bromobenzamide derivative to form a copper(III) intermediate.

Amide Coordination: The amide nitrogen or oxygen of the reacting amine likely coordinates to the copper center.

Reductive Elimination: Reductive elimination from the copper(III) complex forms the C-N bond of the cyclized product and regenerates the active copper(I) catalyst.

In a related palladium-catalyzed synthesis of isoindolo[1,2-b]quinazolin-10(12H)-ones, the stable intermediate 2-amino-N-(2-bromobenzyl)benzamide was identified, having been formed in situ. mdpi.com This intermediate is a direct analogue of the starting material and its participation in a subsequent catalytic cycle provides strong evidence for a stepwise mechanism in these complex cascade reactions. The identification of such stable intermediates is crucial for confirming proposed mechanistic pathways and designing more efficient synthetic strategies.

Free Radical Mechanisms in Bromination Reactions at Benzylic Positions

The benzylic position, the carbon atom directly attached to a benzene (B151609) ring, exhibits unique reactivity towards free-radical halogenation. This reactivity is particularly pronounced in bromination reactions, which proceed with high selectivity for the substitution of benzylic hydrogens. The mechanism for the free-radical bromination of a compound like this compound would target the methylene (B1212753) (-CH₂-) bridge, as it constitutes the benzylic position of the molecule. The reaction proceeds through a well-established chain mechanism involving initiation, propagation, and termination steps.

The enhanced reactivity of the benzylic position is attributed to the stability of the benzylic radical intermediate formed during the reaction. khanacademy.orgpearson.com This stability arises from the delocalization of the unpaired electron into the π-electron system of the adjacent aromatic ring through resonance. masterorganicchemistry.comlibretexts.org

The mechanism can be detailed in the following stages:

Initiation: The reaction begins with the generation of a bromine radical (Br•). This is typically accomplished by the homolytic cleavage of a bromine molecule (Br₂) using heat or ultraviolet (UV) light. pearson.com Alternatively, a radical initiator, such as benzoyl peroxide, is often used in conjunction with N-Bromosuccinimide (NBS). libretexts.org NBS is a preferred reagent as it maintains a low and constant concentration of Br₂ throughout the reaction, which helps to suppress competing ionic side reactions like electrophilic aromatic substitution. masterorganicchemistry.comchemistrysteps.com

Propagation: This stage consists of two key steps that form a chain reaction:

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the benzylic carbon of this compound. This step is highly selective because the C-H bond at the benzylic position is weaker than other C-H bonds in the molecule. masterorganicchemistry.com The weakness of this bond is directly related to the stability of the radical product. This abstraction results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).

Bromine Abstraction: The newly formed benzylic radical is highly reactive and proceeds to react with a molecule of Br₂ (which is generated in situ from the reaction of HBr with NBS). libretexts.org This step forms the brominated product, N-(bromo(2-bromophenyl)methyl)benzamide, and generates a new bromine radical. This new radical can then participate in another hydrogen abstraction step, thus propagating the chain. masterorganicchemistry.com

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical and a benzylic radical combining. These termination steps become more frequent as the concentration of reactants decreases.

Research Findings on Benzylic Bromination

While specific studies on the free-radical bromination of this compound are not detailed in the provided context, the reaction is a standard and predictable transformation in organic chemistry. Research on similar alkylbenzenes provides a clear model for this reaction. For instance, the reaction of propylbenzene (B89791) with N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as an initiator yields (1-bromopropyl)benzene (B1269762) with high selectivity (97% yield). libretexts.org This demonstrates the powerful directing effect of the phenyl group in free-radical bromination, ensuring the reaction occurs almost exclusively at the benzylic position. libretexts.orgchemistrysteps.com The stability of the benzylic radical intermediate is the key factor driving this selectivity. masterorganicchemistry.com

The table below summarizes representative conditions used for the free-radical bromination of alkylbenzenes, which are analogous to the conditions that would be applied for the bromination of this compound at its benzylic carbon.

| Substrate | Reagents | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Toluene (B28343) | Br₂ | UV light or heat | Benzyl (B1604629) bromide | masterorganicchemistry.com |

| Propylbenzene | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator) | Heat | (1-Bromopropyl)benzene | libretexts.org |

| Alkylbenzene (General) | N-Bromosuccinimide (NBS) | CCl₄ (solvent), light (hν) or heat (Δ) | (1-Bromoalkyl)benzene | chemistrysteps.com |

Applications of N 2 Bromobenzyl Benzamide in Advanced Organic Synthesis and Materials Research

N-(2-bromobenzyl)benzamide as a Precursor and Building Block for Complex Organic Molecules

The strategic placement of a bromo group on the benzyl (B1604629) ring makes this compound an excellent substrate for a variety of coupling and cyclization reactions. This reactivity is harnessed by organic chemists to construct intricate molecular architectures that would be otherwise difficult to access.

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles (e.g., Benzimidazoquinazolinones)

Nitrogen-containing heterocycles are of immense interest due to their prevalence in biologically active compounds, natural products, and advanced materials. nih.gov this compound and its derivatives are key starting materials in the synthesis of fused nitrogen heterocycles like quinazolinones and benzimidazoquinazolinones. mdpi.comnih.gov

One common strategy involves palladium-catalyzed intramolecular cyclization. For instance, an in-situ-generated intermediate, 2-amino-N-(2-bromobenzyl)benzamide, can participate in a catalytic cycle with a palladium(0) complex. mdpi.com This process involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by an intramolecular C-N bond formation to construct the heterocyclic core. mdpi.com Copper-catalyzed C-N bond formation protocols have also been developed, providing an efficient pathway for the synthesis of N-alkyl benzimidazoquinazolinone derivatives. nih.govresearchgate.net These methods often exhibit a broad substrate scope and can deliver the desired cyclized products in excellent yields. nih.govresearchgate.net

The synthesis of these complex heterocyclic systems is significant because the benzimidazoquinazolinone scaffold is found in various compounds with important therapeutic properties, including antitumor and alkaloid activities. nih.govresearchgate.netresearchgate.net The ability to use this compound and related precursors to build this framework highlights its importance in medicinal chemistry and drug discovery. nih.gov

Table 1: Examples of Catalytic Systems for Heterocycle Synthesis

| Catalyst/Reagents | Heterocycle Formed | Reference |

|---|---|---|

| Pd(0) Complex, CO | Isoindolo[1,2-b]quinazolin-10(12H)-ones | mdpi.com |

| Cu(OAc)₂·H₂O, K₃PO₄, Phenanthroline | N-Alkyl Benzimidazoquinazolinones | nih.gov |

Construction of Macrocyclic Structures

While this compound is a well-established precursor for fused heterocyclic systems, its application in the direct construction of macrocyclic structures is less documented in the reviewed literature. The principles of intramolecular cyclization that apply to heterocycle synthesis could theoretically be extended to macrocyclization under high-dilution conditions to favor intramolecular over intermolecular reactions. However, specific, well-documented examples of this compound being used as a primary building block for macrocycles were not prominent in the available research. The focus remains primarily on its utility in forming smaller, fused ring systems.

Role in Ligand Design and Catalyst Development (e.g., in Asymmetric Catalysis)

The development of new ligands is crucial for advancing the field of catalysis, particularly for achieving high selectivity in chemical transformations. tum.de The N-benzylbenzamide framework, to which this compound belongs, can be adapted for use in ligand design. The nitrogen and oxygen atoms of the amide group can coordinate with metal centers, and the aromatic rings can be functionalized to tune the steric and electronic properties of the resulting ligand.

While direct applications of this compound itself as a ligand are not extensively detailed, its derivatives are relevant. For example, by replacing the bromine atom with a phosphine (B1218219) group, one could create a bidentate P,O-ligand. Such ligands are valuable in homogeneous catalysis. tum.de Furthermore, chiral versions of N-benzylbenzamide derivatives can be employed in asymmetric catalysis, where the creation of a specific stereoisomer of a product is desired. N-heterocyclic carbenes (NHCs), a major class of ligands, have been successfully used in asymmetric catalysis when featuring chiral backbones. mdpi.com The structural rigidity and potential for introducing chirality make the N-benzylbenzamide scaffold a promising, though not yet fully exploited, platform for developing novel ligands for stereoselective reactions.

This compound as a Versatile Synthetic Scaffold for Structure-Activity Relationship (SAR) Investigations

In medicinal chemistry, a synthetic scaffold is a core molecular structure that can be systematically modified to explore how changes in its chemical makeup affect its biological activity. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to drug discovery. The this compound structure is an excellent scaffold for such investigations due to the presence of multiple sites for chemical modification.

Design and Synthesis of this compound Derivatives for SAR Studies

Researchers have synthesized numerous libraries of N-benzylbenzamide derivatives to probe their therapeutic potential. acs.orgresearchgate.netnih.govnih.gov The core structure allows for systematic modifications at several key positions:

The Benzamide (B126) Ring: Substituents can be added to this ring to alter electronic properties and create new interaction points with a biological target.

The Benzyl Ring: The bromine atom can be replaced with a wide variety of other functional groups through cross-coupling reactions, allowing for significant structural diversification.

The Amide Linker: The N-H group can be substituted, or the entire linker can be modified to change the spacing and orientation of the two aromatic rings.

For example, a series of N-benzylbenzamide derivatives were synthesized and evaluated as dual inhibitors of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators. acs.org Another study reported on N-benzyl benzamide derivatives as highly potent and selective inhibitors of butyrylcholinesterase (BChE), an important target in the treatment of advanced Alzheimer's disease. nih.gov These studies demonstrate how the systematic modification of the this compound scaffold can lead to the discovery of compounds with significant and specific biological activities. nih.gov

Table 2: SAR Insights from N-Benzylbenzamide Derivatives as BChE Inhibitors

| Compound ID | Modifications on Scaffold | BChE IC₅₀ (nM) | Selectivity vs. AChE |

|---|---|---|---|

| S11-1014 | Modifications on both aromatic rings | 0.23 | >43,000-fold |

| S11-1033 | Modifications on both aromatic rings | 0.09 | >110,000-fold |

| Rivastigmine (Standard) | N/A (Carbamate inhibitor) | 45 | 0.1 |

Data sourced from a study on BChE inhibitors. nih.gov

Methodologies for Investigating Molecular Interactions with Biological Targets at the Molecular Level (e.g., binding pocket analysis, enzyme inhibition mechanisms)

Understanding how a potential drug molecule interacts with its biological target is crucial for optimizing its efficacy. Several methodologies are employed to study these interactions at the molecular level for this compound derivatives.

Enzyme Inhibition Assays: The primary method to quantify the biological activity of a derivative is through enzyme inhibition assays. These experiments measure the concentration of the compound required to reduce the activity of a target enzyme by 50% (the IC₅₀ value). nih.gov Such assays confirmed that certain N-benzyl benzamide derivatives inhibit butyrylcholinesterase with picomolar to nanomolar potency. nih.gov The mechanism of inhibition (e.g., competitive, non-competitive) can also be determined through kinetic studies, which analyze how the inhibitor affects the enzyme's reaction rate at different substrate concentrations. youtube.com

Binding Pocket Analysis: Computational techniques, such as molecular docking, are used to predict how a ligand (the synthesized derivative) fits into the active site or a binding pocket of a target protein. researchgate.net These models can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are responsible for the compound's activity. researchgate.net For instance, molecular modeling of benzylpiperidine-based inhibitors with the enzyme monoacylglycerol lipase (B570770) (MAGL) predicted their specific binding mode within the active site, corroborating the experimental inhibition data. unisi.it This analysis helps researchers understand the SAR data and rationally design new derivatives with improved binding affinity and potency. unisi.it

High-Throughput Synthesis and Screening Library Generation from the this compound Scaffold

The this compound scaffold is a valuable starting point for the generation of chemical libraries through high-throughput and combinatorial synthesis. Its structure contains multiple points for diversification, allowing for the rapid creation of a large number of analogues. This approach is instrumental in drug discovery and materials science for screening and identifying compounds with desired biological activities or physical properties.

The core structure of this compound features two aromatic rings and an amide linkage, which can be systematically modified. For instance, a related scaffold, 4-Formyl-N-(2-(bromo)benzyl)benzamide, has been utilized in combinatorial library design. acs.org This demonstrates the principle of using a functionalized benzamide core to produce a series of diverse compounds. acs.org Similarly, the this compound framework allows for:

Variation of the Benzoyl Group: Starting from 2-bromobenzylamine (B1296416), a diverse library can be generated by reacting it with a wide array of substituted benzoyl chlorides or carboxylic acids.

Variation of the Benzyl Group: Conversely, starting with benzamide, various substituted 2-bromobenzyl halides can be used to introduce diversity on the N-benzyl portion of the molecule.

Modification of the Aromatic Rings: Functional groups on either the benzoyl or the 2-bromobenzyl ring can be further modified. The bromine atom itself is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents. This strategy is common in the synthesis of complex molecules and libraries, such as quinazolinones, where palladium catalysis is used to form new C-C and C-N bonds from aryl halides. mdpi.comresearchgate.net

The generation of such libraries is often performed using automated synthesis platforms, allowing for the production and subsequent screening of hundreds or thousands of compounds in a short period. The data obtained from these screenings can then be used to build structure-activity relationships (SAR) to guide the design of next-generation compounds with improved properties.

This compound in Supramolecular Chemistry Research

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent candidate for research in this area due to the presence of functional groups capable of forming specific and directional intermolecular interactions, namely hydrogen bonds and halogen bonds. These interactions govern the self-assembly of the molecules into larger, ordered structures in the solid state.

Self-Assembly Studies via Hydrogen Bonding and Halogen Bonding

The self-assembly of this compound and its derivatives in the crystalline state is primarily directed by a combination of hydrogen and halogen bonds.

Hydrogen Bonding: The amide functional group (-CONH-) is a robust and highly predictable hydrogen bonding motif. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This donor-acceptor pairing leads to the formation of strong N-H···O hydrogen bonds. In the crystal structures of related benzamide isomers, these interactions are fundamental to the supramolecular growth, often forming chains or tapes of molecules that constitute the primary structural backbone. jst.go.jp

Halogen Bonding: The bromine atom on the benzyl ring is a key participant in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophile, such as an oxygen, nitrogen, or another halogen atom. jst.go.jp In structural studies of a related isomer, C–Br···Br interactions were observed, contributing significantly to the crystal packing. jst.go.jp These interactions are directional and can be surprisingly strong, with Br–Br distances of 3.5403(4) Å having been reported, which is less than the sum of the van der Waals radii. jst.go.jp Furthermore, the bromine atom can participate in other non-covalent interactions, such as C-Br···π contacts, which have been observed in the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide. ucsd.edu In some systems, a competition between the stronger hydrogen bonds and the weaker halogen bonds can occur, influencing the final crystal organization. jst.go.jp

| Interaction Type | Donor/Acceptor Groups | Typical Role in Self-Assembly | Example from Related Structures |

|---|---|---|---|

| Hydrogen Bond | N-H (donor) and C=O (acceptor) | Formation of primary chains and tapes, defining the main structural backbone. | N–H–O interactions strongly affect crystal growth, forming molecular chains. jst.go.jp |

| Halogen Bond | C-Br (donor) and Br, O, or π-system (acceptor) | Directional control of packing, linking primary hydrogen-bonded motifs into 2D or 3D networks. | Br–Br interactions contribute to crystal growth; C–Br–π contacts also observed. jst.go.jpucsd.edu |

| π-Interactions | Aromatic Rings | Contribute to the overall stability of the crystal lattice through π-π stacking or C-H-π interactions. | C–H–π and C–Br–π molecular contacts provide additional stability to the crystalline arrangement. jst.go.jp |

Crystal Engineering and Design of Ordered Architectures

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. The predictable and directional nature of the hydrogen and halogen bonds present in this compound makes it an attractive target for crystal engineering studies.

By systematically modifying the molecular structure, researchers can control the interplay of different non-covalent interactions to guide the self-assembly process toward a desired crystalline architecture. The structural study of benzamide isomers reveals that even small changes, such as the position of a substituent, can lead to different supramolecular arrangements and crystal packing. jst.go.jp For example, in one isomer, both N-H···O hydrogen bonds and Br···Br halogen bonds were crucial for the crystal growth, while in another, halogen bonds were absent, and the structure was dominated by hydrogen bonds. jst.go.jp

This ability to control solid-state packing is critical for tuning the bulk properties of materials. The design of ordered architectures can influence properties such as solubility, melting point, mechanical strength, and optoelectronic behavior. The presence of both a strong hydrogen-bonding unit (amide) and a versatile halogen-bonding unit (bromine) in this compound provides a rich platform for designing novel crystalline materials with tailored structures and functions.

Applications in Advanced Materials Development (e.g., Electronic Properties)

The this compound scaffold holds potential for the development of advanced organic materials with tailored electronic properties. The photophysical characteristics of molecular solids, such as absorption and fluorescence, are highly dependent on both the intrinsic electronic structure of the molecule and the intermolecular interactions within the crystal lattice. mdpi.com

Research on related N-substituted benzamide systems has shown that the incorporation of functional groups can significantly influence their optical and electronic properties. mdpi.com For instance, the addition of a nitro (NO₂) group to a benzamide derivative was found to create interesting electronic characteristics due to the mesomeric effect. mdpi.com This suggests that the this compound framework can be systematically functionalized to tune its performance for specific applications.

Potential applications in advanced materials include:

Organic Light-Emitting Diodes (OLEDs): By introducing electron-donating or electron-withdrawing groups onto the aromatic rings, the HOMO/LUMO energy levels can be modulated to control the emission color and efficiency of organic electronic devices.

Nonlinear Optical (NLO) Materials: The design of non-centrosymmetric crystal structures, which can be achieved through careful control of intermolecular interactions, is a prerequisite for second-order NLO activity.

Organic Semiconductors: The degree of π-orbital overlap between adjacent molecules in the crystal lattice, which is dictated by the molecular packing, is crucial for charge transport in organic field-effect transistors (OFETs).

The bromine atom serves not only as a director of supramolecular assembly via halogen bonding but also as a synthetic handle for introducing a wide variety of functional groups through cross-coupling chemistry, offering a straightforward route to fine-tune the material's electronic properties.

| Substituent Type (on aromatic rings) | Potential Effect on Electronic Properties | Possible Application |

|---|---|---|

| Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | Raise HOMO level, may cause a red-shift in absorption/emission spectra. | Tuning emission color in OLEDs, hole-transport materials. |

| Electron-Withdrawing Groups (e.g., -CN, -NO₂) | Lower LUMO level, may enhance electron-accepting character. | Electron-transport materials, components for NLO materials. mdpi.com |

| Extended π-Conjugated Systems (e.g., -phenyl, -thienyl) | Decrease HOMO-LUMO gap, enhance charge mobility. | Organic semiconductors, fluorescent sensors. |

Future Research Directions and Perspectives in N 2 Bromobenzyl Benzamide Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic chemistry, yet ongoing research seeks to develop more efficient, economical, and environmentally benign methods. For N-(2-bromobenzyl)benzamide, future synthetic research is expected to move beyond traditional methods and embrace sustainable chemistry principles.

Catalytic Innovations: Research will likely focus on replacing stoichiometric reagents with catalytic systems. This includes the exploration of earth-abundant metal catalysts (such as iron, copper, or manganese) for the amidation reaction between 2-bromobenzylamine (B1296416) and benzoic acid derivatives, reducing reliance on expensive and toxic precious metals.

Green Reaction Conditions: A significant push towards sustainability will involve the use of greener solvents (like water, supercritical CO2, or bio-based solvents) and alternative energy sources. Microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reactions and improve yields for related benzamide (B126) derivatives researchgate.net, presents a promising avenue for the rapid and efficient production of this compound.

One-Pot and Multicomponent Reactions (MCRs): The development of one-pot or multicomponent reaction strategies, which allow the construction of complex molecules in a single step from readily available starting materials, will be a key area of investigation. Such approaches, which enhance efficiency and reduce waste, are highly attractive in modern synthetic chemistry mdpi.com.

| Synthetic Strategy | Potential Advantage | Research Focus |

| Earth-Abundant Metal Catalysis | Reduced cost and toxicity | Developing novel iron or copper-based catalytic systems for amidation. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Optimization of microwave parameters for the synthesis of this compound. |

| Multicomponent Reactions | Increased efficiency, reduced waste | Designing a convergent synthesis from three or more simple starting materials. |

Unveiling Undiscovered Reactivity Patterns and Transformation Pathways

The this compound scaffold contains multiple reactive sites, suggesting a rich and largely unexplored reaction chemistry. Future work will aim to uncover novel transformations and leverage its unique structure to access new classes of compounds.

Intramolecular Cyclizations: The proximity of the bromine atom and the benzamide linkage offers the potential for novel palladium-catalyzed or photochemically-induced intramolecular cyclization reactions. These could lead to the formation of complex heterocyclic systems, such as isoindolinones or other nitrogen-containing polycycles, which are prevalent in biologically active molecules. For instance, related intermediates like 2-amino-N-(2-bromobenzyl)benzamide are known to participate in palladium-catalyzed cycles to form isoindolo[1,2-b]quinazolin-10(12H)-ones mdpi.com.

Advanced Cross-Coupling Reactions: The C-Br bond is a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future research will explore the use of novel catalytic systems to couple complex or sterically hindered partners at this position, enabling the synthesis of a diverse library of derivatives.

Directed C-H Activation: Another exciting frontier is the use of the amide group as a directing group to achieve regioselective C-H activation and functionalization on either of the aromatic rings. This would provide a highly efficient route to modify the scaffold without the need for pre-functionalized starting materials.

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of experiments. For this compound, computational modeling will play a crucial role in accelerating discovery.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods will be employed to model potential reaction pathways, calculate activation barriers, and predict the outcomes of unexplored reactions. This in-silico approach can guide the development of new synthetic methodologies and explain observed reactivity patterns, similar to conformational studies performed on other benzamides scispace.com.

Conformational Analysis: Understanding the preferred three-dimensional conformations of this compound and its derivatives is critical for designing molecules that can bind to specific biological targets or self-assemble into ordered materials. Molecular dynamics simulations can provide insights into the molecule's flexibility and intermolecular interactions.

Virtual Screening and Drug Design: By modeling the interactions of this compound derivatives with the active sites of enzymes and receptors, computational docking studies can identify promising candidates for development as therapeutic agents researchgate.netnih.gov. This predictive power can streamline the drug discovery process, saving time and resources.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Reaction feasibility, transition state energies, product selectivity. |

| Molecular Dynamics (MD) | Conformational Sampling | Stable conformers, intermolecular interaction patterns. |

| Molecular Docking | Virtual Screening | Binding affinity to biological targets, potential as a drug lead. |

Integration with Emerging Technologies in Organic Synthesis and Analytics

The synergy between chemistry and technology is driving innovation at an unprecedented rate. Future research on this compound will benefit from the integration of cutting-edge technologies.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) and allow for safer, more scalable, and often higher-yielding syntheses compared to traditional batch processes. The application of flow chemistry to the synthesis and subsequent transformation of this compound could enable on-demand production and the exploration of reaction conditions not accessible in batch.

High-Throughput Experimentation (HTE): HTE platforms, which use robotics to perform and analyze hundreds of reactions in parallel, will be instrumental in rapidly screening catalysts, reaction conditions, and substrates. This technology can accelerate the discovery of novel reactivity patterns and optimize synthetic routes for derivatives.

Machine Learning and AI: Artificial intelligence algorithms can analyze large datasets from HTE to identify complex relationships between reaction parameters and outcomes. This can lead to the development of predictive models for reaction optimization and the discovery of non-intuitive reaction pathways.

Expanding the Scope of this compound as a Privileged Scaffold for Molecular Innovation

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery mdpi.comnih.gov. The N-benzylbenzamide core is already recognized for its therapeutic potential researchgate.netnih.gov. The addition of a bromine atom provides a crucial point for chemical diversification, positioning this compound as a highly promising privileged scaffold.

Future research will focus on synthesizing libraries of this compound derivatives and screening them for a wide range of biological activities. The benzamide moiety is a common feature in many pharmaceuticals, and its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties nanobioletters.comwalshmedicalmedia.comnih.gov. By systematically modifying the scaffold through reactions at the bromine position and on the benzoyl fragment, it will be possible to explore a vast chemical space and potentially identify novel lead compounds for various diseases. This strategic approach could unlock the full potential of the this compound framework in medicinal chemistry and molecular innovation.

Q & A

Q. What are the optimized synthetic routes for N-(2-bromobenzyl)benzamide?

The synthesis typically involves coupling 2-bromobenzylamine with benzoyl chloride derivatives. For example:

- Reductive amination : Use NaCNBH₃ or Pt/C under hydrogenation conditions to reduce intermediates (e.g., Schiff bases) .

- Acylation : React 2-bromobenzylamine with benzoyl chloride in dichloromethane (DCM) using DIPEA as a base at 4°C to room temperature .

- Pyridine-mediated reflux : For benzamide formation, reflux with pyridine for 4 hours to drive the reaction to completion .

Q. How can the purity and structure of This compound be validated?

- HPLC : Monitor reaction progress and quantify purity using reverse-phase chromatography .

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on the benzamide carbonyl (~168-170 ppm) and bromine-substituted aromatic protons .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns .

Q. What are the key physicochemical properties of This compound?

- Melting point : Analogous brominated benzamides exhibit melting points between 146–158°C, influenced by crystallinity .

- Solubility : Typically low in water; use DMSO or DCM for dissolution in biological assays .

- Stability : Store at ambient temperature in inert atmospheres to prevent bromine displacement or hydrolysis .

Advanced Research Questions

Q. How does the bromine substituent influence This compound’s bioactivity?

- Steric and electronic effects : Bromine enhances electrophilicity, improving binding to targets like HDACs or PARP-1. Compare activity with non-brominated analogs .

- SAR studies : Modify the bromine position (e.g., 3- vs. 4-bromo) to assess changes in potency. Use computational docking (e.g., AutoDock) to predict binding interactions .

Q. What methodologies are used to evaluate This compound’s potential as an HDAC inhibitor?

- In vitro HDAC assays : Measure inhibition using fluorogenic substrates (e.g., Ac-H3 peptide) and compare IC₅₀ values to MS-275, a known benzamide HDAC inhibitor .

- Chromatin immunoprecipitation (ChIP) : Assess Ac-H3 enrichment at gene promoters (e.g., RELN or GAD67) in neuronal cell lines .

- Brain region selectivity : Administer compound in vivo and quantify Ac-H3 levels in the frontal cortex vs. striatum via Western blot .

Q. How can computational modeling optimize This compound derivatives?

- DFT calculations : Analyze thermodynamic stability (e.g., Gibbs free energy) using Gaussian software and NIST’s THERMO.PY .

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with PARP-1) to refine substituent positions for enhanced binding .

Q. How should researchers address contradictory data in HDAC inhibition assays?

- Dose-response validation : Test multiple concentrations (e.g., 15–120 μmol/kg) to identify region-specific potency thresholds .

- Control experiments : Compare with VPA (valproate) to differentiate HDAC-specific effects from off-target actions .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance across brain regions .

Q. What strategies improve This compound’s solubility for in vitro studies?

- Prodrug design : Introduce hydroxyl or morpholine groups to enhance aqueous solubility .

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to stabilize the compound in biological buffers .

Methodological Tables

Table 1. Key Synthetic Routes for Brominated Benzamides

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | NaCNBH₃, CHCl₃, rt | 65–75 | |

| Acylation | DIPEA, DCM, 4°C to rt | 80–85 | |

| Pyridine Reflux | Pyridine, 4 h reflux | 70–78 |

Table 2. Analytical Parameters for Structural Validation

| Technique | Key Signals/Parameters | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.0–8.2 (amide NH), 7.3–7.8 (Ar-H) | |

| HPLC (C18 column) | Retention time: 12.3 min (MeCN:H₂O 70:30) | |

| ESI-MS | m/z 321.13 [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.